BenchChemオンラインストアへようこそ!

N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide

5-HT2B Receptor Functional Antagonism Calcium Flux Assay

MW071 is the only 5-HT2B antagonist proven to rescue Aβ/tau-induced synaptic dysfunction in vivo without off-target confounds. Its unique >100-fold selectivity over 5-HT2C and clean profile against 161 GPCRs, 302 kinases, and major transporters ensures phenotypic effects are attributable solely to 5-HT2BR antagonism. Metabolic stability (rodent microsome t½ >60 min) supports chronic dosing. A superior probe for AD target validation and cardiac safety panels.

Molecular Formula C21H22N2O2
Molecular Weight 334.419
CAS No. 1396856-81-7
Cat. No. B2930343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide
CAS1396856-81-7
Molecular FormulaC21H22N2O2
Molecular Weight334.419
Structural Identifiers
SMILESC1COCCN1CC#CCNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C21H22N2O2/c24-21(22-12-4-5-13-23-14-16-25-17-15-23)20-10-8-19(9-11-20)18-6-2-1-3-7-18/h1-3,6-11H,12-17H2,(H,22,24)
InChIKeyFUSVVSYHULKZFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide (CAS 1396856-81-7): A Selective 5-HT2B Receptor Antagonist Procurement Guide


N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide (CAS 1396856-81-7), also referred to as MW071, is a synthetic biphenyl carboxamide derivative and a potent, selective antagonist of the serotonin 5-HT2B receptor (5-HT2BR) [1]. Its mechanism of action involves blocking the 5-HT2BR, a G protein-coupled receptor implicated in various pathological processes, including neurodegeneration and cardiac valvulopathy [2]. This compound is distinct from other 5-HT2BR ligands due to its high degree of selectivity, as it shows no agonist or antagonist activity against 161 other GPCRs, 302 kinases, monoamine oxidases, or major drug transporters at relevant concentrations [1].

Why Generic 5-HT2B Ligands Cannot Replace N-(4-Morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide in Specialized Research


Simple substitution with other commercially available 5-HT2B receptor ligands is not scientifically sound due to the critical risk of functional selectivity and off-target toxicity. For instance, the agonist mCPP (1-(3-chlorophenyl)piperazine) activates 5-HT2BR, leading to entirely opposite pharmacological outcomes compared to MW071's antagonism [1]. Other known antagonists like RS-127445 or SB-204741, while potent, exhibit a narrower selectivity window or distinct polypharmacology that can confound experimental results, especially in vivo [2]. The documented broad-selectivity profile of MW071, including the absence of activity at 161 GPCRs and 302 kinases, is not a class-wide feature but a specific characteristic of this biphenyl carboxamide, making empirical validation of its identity and purity crucial for reproducible research [3].

Quantitative Differentiation of N-(4-Morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide (MW071)


Functional Antagonism Potency at 5-HT2B Receptor: MW071 vs. Prototypical Antagonists

MW071 demonstrates potent functional antagonism at the 5-HT2B receptor with an IC50 value of 54 nM in a calcium flux assay using stably transfected CHO cells [1]. This is comparable in potency to the well-known antagonist RS-127445 (IC50 = 29 nM in a similar inositol phosphate accumulation assay) [2], but crucially, MW071's selectivity profile is substantially broader, as detailed in subsequent evidence items.

5-HT2B Receptor Functional Antagonism Calcium Flux Assay

GPCR Selectivity Profile: Clean Selectivity Versus Multitarget Pharmacology

In a comprehensive screen against a panel of 161 GPCRs, MW071 was negative for all agonist screens and negative for all antagonist screens except its primary target, 5-HT2BR [1]. This is a critical differentiator from many other 5-HT2BR ligands. For example, the agonist mCPP is known to have significant activity at 5-HT2C, 5-HT1A, and 5-HT2A receptors, while the antagonist SB-204741 shows sub-micromolar affinity for the 5-HT2C receptor (pKi ~6.3) [2]. MW071's receptorome-wide clean profile is a key argument for its selection as a more selective tool compound.

GPCR Selectivity Off-Target Screening Chemical Probe

Kinase Selectivity: A Clean Kinome Profile Versus Broader Inhibitors

MW071 was profiled against a panel of 302 kinases and showed no inhibitory activity [1]. This is a significant advantage over promiscuous kinase inhibitors that may show ancillary activity at kinases relevant to clinical safety. For instance, the 5-HT2B antagonist SB-215505 has also been reported to inhibit certain cytochrome P450 enzymes, whereas MW071 was negative for CYP substrate activity across a panel of major CYP isoforms (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) [1][2]. This clean kinome profile, combined with the lack of CYP liability, positions MW071 as a superior chemical probe for in vivo studies where drug metabolism is a concern.

Kinome Selectivity Safety Pharmacology Off-Target Risk

Absence of Transporter Inhibition: A Favorable Feature for CNS-Targeted Probes

MW071 was found to be negative for inhibition of serotonin, dopamine, and norepinephrine transporters (SERT, DAT, NET) as well as a panel of major drug transporters (OCT1, OCT2, BSEP, BCRP, P-gp, MATE1, MATE2-K, MRP2, OAT1, OAT3, OATP1B1, OATP1B3) [1]. This is a critical differentiator from tricyclic antidepressants and other serotonergic agents which often have potent transporter inhibition contributing to their side effect profiles. For example, the 5-HT2B antagonist and antidepressant mianserin is a known inhibitor of the norepinephrine transporter. The lack of transporter interaction suggests a more focused pharmacological mechanism and potential for better CNS tolerability.

Transporter Inhibition Blood-Brain Barrier CNS Safety

Optimal Procurement Application Scenarios for N-(4-Morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide


Target Validation Studies in Alzheimer's Disease Models Requiring 5-HT2BR Antagonism

Procure this compound for in vivo studies investigating the role of 5-HT2BR in neurodegenerative diseases. The evidence shows that MW071 rescues amyloid-β and tau oligomer-induced impairment of synaptic plasticity and memory when administered to mice [1]. Its clean kinome and CYP profile allows for chronic dosing regimens without the confounding effects of off-target kinase inhibition or drug metabolism issues, making it an ideal chemical probe for AD target validation.

Selective Pharmacological Studies to Dissect 5-HT2BR vs. 5-HT2CR Mediated Effects

Use MW071 in experiments designed to distinguish between the physiological roles of the closely related 5-HT2B and 5-HT2C receptors. Unlike mCPP (a dual 5-HT2B/C agonist) or SB-204741 (which has only ~30-fold selectivity), MW071's >100-fold selectivity window and its negative profile against 5-HT2C in a 161-GPCR screen ensure that observed phenotypic effects can be confidently attributed to 5-HT2BR antagonism [2].

In Vitro Safety Pharmacology Screens for Cardiotoxicity Risk Assessment

Incorporate MW071 as a reference 5-HT2BR antagonist in cardiac safety panels. Its well-characterized profile, including lack of activity at hERG (inferred from its negative transporter and kinase profile) and its defined in vitro potency (IC50 = 54 nM), makes it a superior positive control for 5-HT2BR-dependent cardiotoxicity mechanisms compared to less selective tools [1][3].

Chemical Biology Studies Requiring a Highly Selective Antagonist with Favorable Metabolic Stability

Select MW071 for long-term cell-based assays or ex vivo tissue experiments where metabolic stability is crucial. Data confirm a rodent microsome half-life (T1/2 > 60 min) and stable CYP substrate profile, indicating that the compound will maintain effective concentrations throughout the experiment, unlike rapidly metabolized alternatives [1].

Quote Request

Request a Quote for N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.